5-hydrazino-3-methyl-1-propyl-1H-pyrazole
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Overview
Description
5-hydrazino-3-methyl-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The compound this compound features a hydrazino group at the 5-position, a methyl group at the 3-position, and a propyl group at the 1-position of the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazino-3-methyl-1-propyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Hydrazino Group: The hydrazino group can be introduced by reacting the pyrazole derivative with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-hydrazino-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones, amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
5-hydrazino-3-methyl-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hydrazino-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Similar in structure but lacks the hydrazino group, making it less reactive in certain chemical reactions.
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole: Contains a hydroxy group instead of a hydrazino group, leading to different reactivity and applications.
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: A derivative used in medicinal chemistry with different functional groups and applications.
Uniqueness
The presence of the hydrazino group at the 5-position of the pyrazole ring in 5-hydrazino-3-methyl-1-propyl-1H-pyrazole imparts unique reactivity and versatility to the compound. This functional group allows for a wide range of chemical transformations and applications, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H16Cl2N4 |
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Molecular Weight |
227.13 g/mol |
IUPAC Name |
(5-methyl-2-propylpyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-4-11-7(9-8)5-6(2)10-11;;/h5,9H,3-4,8H2,1-2H3;2*1H |
InChI Key |
DUWTYSPFYOWSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)NN.Cl.Cl |
Origin of Product |
United States |
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